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Compound of Interest

Compound Name: Methyl hesperidin

Cat. No.: B1231646

Introduction

Methyl hesperidin, a methylated derivative of the bioflavonoid hesperidin, has garnered
significant interest in the pharmaceutical and nutraceutical industries. Its enhanced solubility
and bioavailability compared to its parent compound make it a promising candidate for various
therapeutic applications. This technical guide provides an in-depth overview of the
spectroscopic data of Methyl Hesperidin and related compounds, detailed experimental
protocols for their analysis, and a visualization of its role in key signaling pathways. This
document is intended for researchers, scientists, and drug development professionals engaged
in the study and application of this valuable compound.

Spectroscopic Data

Precise structural elucidation and purity assessment are paramount in drug development. This
section presents the available spectroscopic data for Methyl Hesperidin (3'-O-
methylhesperidin), Hesperidin, and Hesperidin Methyl Chalcone.

Methyl Hesperidin (3'-O-methylhesperidin; CAS: 11013-
97-1)

While comprehensive 1H and 13C NMR and detailed mass spectrometry data for 3'-O-
methylhesperidin are not readily available in the public domain, some spectroscopic
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information has been reported.

Table 1: Spectroscopic Data for Methyl Hesperidin

Spectroscopic Technique Data
Molecular Formula C29H36015
Molecular Weight 624.59 g/mol
Data reported as "Consistent with structure” by
1H NMR _ _
commercial suppliers.
Key absorption bands at 3380 cm~* (O-H
IR (Infrared) Spectroscopy stretch), 1658 cm~1 (C=0), and 1075 cm~! (C-

0-C).[1]

) Absorption maxima at 283 nm and 325 nm in
UV (Ultraviolet) Spectroscopy
methanol.[1]

Hesperidin (Parent Compound)

For comparative purposes, the well-documented spectroscopic data for hesperidin is provided
below.

Table 2: 1H NMR Spectroscopic Data for Hesperidin (DMSO-d6)
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S Chemical Shift (3, Multiplicity Coupling Constant
ppm) (J, Hz)

OH-5 12.00 S

H-6', H-5' 6.91 m

H-6, H-8 6.12 m

H-2 5.49 dd 12.9,3.1

OCH3 3.79 S

H-3a 3.30 m

H-3b 2.79 dd 17.1,3.1

H-1" (Glc) 4.97 d 7.3

H-1" (Rha) 4.56 s

CH3 (Rha) 1.10 d 6.2

Data sourced from[2]

[3]

Table 3: 13C NMR Spectroscopic Data for Hesperidin (DMSO-d6)
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Carbon Chemical Shift (3, ppm)
C-4 196.93
C-7 165.06
C-5 162.96
C-9 162.42
C-4' 148.1
C-3 146.7
c-1' 131.0
C-6' 117.8
Cc-2' 114.3
C-5' 112.7
C-10 103.5
C-1" (Glc) 99.6
C-1" (Rha) 100.8
OCH3 56.0

Data sourced from[2][3]

Table 4: IR and MS Data for Hesperidin

Spectroscopic Technique Data

3544, 3470 (O-H), 2976, 2916, 2848 (C-H
IR (KBr, cm-1) aliph.), 1648 (C=0), 1606, 1519 (C=C arom.),
1298-1009 (C-0).[2]

Mass Spectrometry (m/z) 611 [M+H]+, 633 [M+Na]+

Hesperidin Methyl Chalcone
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Hesperidin can be converted to its chalcone form, which can also be methylated.

Table 5: Spectroscopic Data for Hesperidin Methyl Chalcone

Spectroscopic Technique Data

Molecular Formula C29H36015

Molecular Weight 624.59 g/mol

13C NMR Data available in spectral databases.
LC-MS Data available in spectral databases.
ATR-IR Data available in spectral databases.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of flavonoids like Methyl
Hesperidin, based on common laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: 3-5 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent
(e.g., DMSO-d6, Methanol-d4). Tetramethylsilane (TMS) is typically used as an internal
standard for chemical shift referencing (& = 0.00 ppm).

e 1H NMR Spectroscopy: 1D proton NMR spectra are acquired on a 400 MHz or higher field
spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds,
and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¢ 13C NMR Spectroscopy: 1D carbon NMR spectra are acquired on the same instrument. A
proton-decoupled pulse sequence is used. A larger number of scans (e.g., 1024 or more)
and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower
natural abundance and smaller gyromagnetic ratio of the 13C nucleus.

e 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are performed to aid in
the complete and unambiguous assignment of proton and carbon signals, especially for
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complex molecules. Standard pulse programs provided by the spectrometer manufacturer
are used.

Infrared (IR) Spectroscopy

o Attenuated Total Reflectance (ATR)-IR: A small amount of the solid sample is placed directly
on the ATR crystal. The spectrum is recorded over a range of 4000-400 cm-1 with a
resolution of 4 cm-1. An average of 16-32 scans is typically performed to obtain a high-
quality spectrum.

o KBr Pellet Method: Approximately 1-2 mg of the sample is finely ground with ~100 mg of dry
potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a
hydraulic press. The IR spectrum of the pellet is recorded as described for ATR-IR.

Mass Spectrometry (MS)

o Electrospray lonization (ESI)-MS: The sample is dissolved in a suitable solvent (e.g.,
methanol, acetonitrile) at a low concentration (e.g., 1-10 pg/mL). The solution is infused into
the ESI source of the mass spectrometer. Mass spectra are typically acquired in both
positive and negative ion modes to obtain the protonated molecule [M+H]+ and deprotonated
molecule [M-H]-, respectively. High-resolution mass spectrometry (HRMS) is used to
determine the exact mass and elemental composition.

o Tandem Mass Spectrometry (MS/MS): To obtain structural information, the ion of interest
(e.g., [M+H]+) is selected and subjected to collision-induced dissociation (CID). The resulting
fragment ions provide valuable information about the molecule's structure, such as the
nature and location of substituents.

Signaling Pathways and Mechanistic Visualizations

Methyl hesperidin, like its parent compound, exerts its biological effects through the
modulation of various cellular signaling pathways. The following diagrams, generated using the
DOT language, illustrate two key pathways influenced by Methyl Hesperidin.

PI3K/Akt/mTOR Signaling Pathway

Hesperidin and its derivatives have been shown to inhibit the PISK/Akt/mTOR pathway, which
is crucial in cell proliferation, survival, and angiogenesis. This inhibitory action contributes to its
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potential anti-cancer effects.
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Figure 1. Inhibition of the PI3K/Akt/mTOR pathway by Methyl Hesperidin.

Nitric Oxide-Mediated Vasodilation
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Methyl hesperidin can potentiate coronary vasodilation. This is partly achieved by enhancing
the production of nitric oxide (NO) in endothelial cells, which leads to the relaxation of vascular
smooth muscle.
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Figure 2. Role of Methyl Hesperidin in NO-mediated vasodilation.
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Conclusion

This technical guide provides a consolidated resource for the spectroscopic analysis and
mechanistic understanding of Methyl Hesperidin. While further research is needed to fully
elucidate the complete spectroscopic profile of 3'-O-methylhesperidin, the data and protocols
presented herein offer a solid foundation for researchers. The visualization of its interaction
with key signaling pathways underscores its therapeutic potential and provides a rationale for
its continued investigation in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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